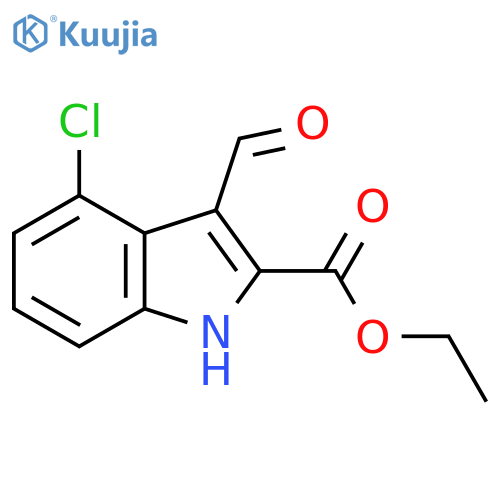

Cas no 43142-77-4 (Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate)

43142-77-4 structure

商品名:Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate

CAS番号:43142-77-4

MF:C12H10ClNO3

メガワット:251.665702342987

MDL:MFCD05227896

CID:4784640

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate

- 4-chloro-3-formyl-indole-2-carboxylic acid ethyl ester

- BB 0249890

- 3-Formyl-4-chloro-1H-indole-2-carboxylic acid ethyl ester

- 4-Chloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester

-

- MDL: MFCD05227896

- インチ: 1S/C12H10ClNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3

- InChIKey: DXHOFZWIZXPWOG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C1C(C=O)=C(C(=O)OCC)N2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 59.2

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 223052-1g |

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate, 95% min |

43142-77-4 | 95% | 1g |

$630.00 | 2023-09-09 | |

| Matrix Scientific | 223052-5g |

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate, 95% min |

43142-77-4 | 95% | 5g |

$1995.00 | 2023-09-09 |

Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

43142-77-4 (Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量